molecular formula C18H18ClF3N2O3S B512890 1-[(4-Chloro-3-methoxyphenyl)sulfonyl]-4-[3-(trifluoromethyl)phenyl]piperazine CAS No. 700860-99-7

1-[(4-Chloro-3-methoxyphenyl)sulfonyl]-4-[3-(trifluoromethyl)phenyl]piperazine

Cat. No. B512890
CAS RN: 700860-99-7
M. Wt: 434.9g/mol
InChI Key: IJTUHIJZWGAZHV-UHFFFAOYSA-N
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Description

The compound “1-[(4-Chloro-3-methoxyphenyl)sulfonyl]-4-[3-(trifluoromethyl)phenyl]piperazine” is a piperazine derivative. Piperazines are a class of organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions in the ring . They are widely used in the pharmaceutical industry and are found in many drugs .


Molecular Structure Analysis

The molecular structure of this compound would include a piperazine ring, which is a six-membered ring with two nitrogen atoms. Attached to this ring are two phenyl groups (rings of carbon atoms), one of which has a methoxy group (O-CH3) and a sulfonyl group (SO2), and the other has a trifluoromethyl group (CF3) .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. Piperazines can undergo a variety of reactions, including alkylation, acylation, and substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the sulfonyl, methoxy, and trifluoromethyl groups could affect its polarity, solubility, and reactivity .

Mechanism of Action

The mechanism of action would depend on the specific biological target of this compound. Many drugs that contain a piperazine moiety have diverse mechanisms of action .

Future Directions

Future research on this compound could involve exploring its potential uses in pharmaceuticals or other industries, studying its physical and chemical properties, and developing more efficient methods for its synthesis .

properties

IUPAC Name

1-(4-chloro-3-methoxyphenyl)sulfonyl-4-[3-(trifluoromethyl)phenyl]piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClF3N2O3S/c1-27-17-12-15(5-6-16(17)19)28(25,26)24-9-7-23(8-10-24)14-4-2-3-13(11-14)18(20,21)22/h2-6,11-12H,7-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJTUHIJZWGAZHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)S(=O)(=O)N2CCN(CC2)C3=CC=CC(=C3)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClF3N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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